molecular formula C6H8ClN5O2S B8611692 N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

Cat. No.: B8611692
M. Wt: 249.68 g/mol
InChI Key: PGOOBECODWQEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clothianidin is a neonicotinoid insecticide developed by Takeda Chemical Industries and Bayer AG. It is chemically similar to nicotine and acts on the central nervous system of insects. Neonicotinoids, including clothianidin, are known for their effectiveness in controlling pests while posing lower risks to mammals compared to older pesticides .

Preparation Methods

Clothianidin can be synthesized through a series of chemical reactions. One method involves the condensation of 1,5-dimethyl-2-nitro-imino-hexahydro-1,3,5-triazine with 2-chloro-5-chloromethyl thiazole in the presence of an acid binding agent. The reaction is carried out in a solvent such as dimethyl carbonate, methyl iso-butyl ketone, ethyl acetate, or dichloroethane. The reaction mixture is then treated with water and phosphotungstic acid to yield clothianidin .

Chemical Reactions Analysis

Clothianidin undergoes various chemical reactions, including:

    Oxidation: Clothianidin can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the nitro group in clothianidin.

    Substitution: Substitution reactions can occur at the thiazole ring or the nitroguanidine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clothianidin has a wide range of applications in scientific research:

Mechanism of Action

Clothianidin acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. It binds to these receptors, causing continuous stimulation, which leads to paralysis and death of the insect. This mechanism is highly specific to insects, making clothianidin effective while minimizing risks to mammals .

Comparison with Similar Compounds

Clothianidin is similar to other neonicotinoids such as thiamethoxam, imidacloprid, and acetamiprid. These compounds share a common mode of action but differ in their chemical structures and environmental persistence. Clothianidin is unique in its balance of effectiveness and lower toxicity to non-target organisms compared to older pesticides like organophosphates and carbamates .

Properties

Key on ui mechanism of action

Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides.

Molecular Formula

C6H8ClN5O2S

Molecular Weight

249.68 g/mol

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine

InChI

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)

InChI Key

PGOOBECODWQEAB-UHFFFAOYSA-N

SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Color/Form

Colorless powder

density

1.61 g/cu cm at 20 °C
Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/

melting_point

176.8 °C

physical_description

White solid;  [Merck Index] Colorless odorless solid;  [HSDB] Pale yellow crystalline powder;  [MSDSonline]

solubility

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C)
In water, 327 mg/L at 20 °C
In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C)

vapor_pressure

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.48 g of 2-chloro-5-thiazolemethanamine, 0.31 g of S-methyl-N-methyl-N'-nitroisothiourea prepared by the method described in the Journal of Medical Chemistry., 1977, Vol. 20, No. 7, P. 905 and 3 ml of ethanol was heated under reflux for 6 hours. After cooling, the reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (Solvent: Chloroform/Methanol =20/1) to obtain 0.37 g of the title compound as crystals. This compound is No. 8 in Table 1. m.p.: 151.0°-153.0° C.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
S-methyl-N-methyl-N'-nitroisothiourea
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0.31 g
Type
reactant
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Quantity
3 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of O-methyl-N-nitroisourea (2.0 g, 0.0168 mol), 36% hydrochloric acid (1.5 ml), sodium chloride (8.0 g), and water (40 ml) was added 5-aminomethyl-2-chlorothiazole (2.5 g, 0.0168 mol) at 20° C. This mixture was adjusted to pH 7 with 30% aqueous solution of sodium hydroxide and stirred at room temperature for 13 hours. Then, 40% aqueous solution of methylamine (4.4 ml, 0.0511 mol) was added and the mixture was stirred at room temperature for 2 hours. The resulting crystals were collected by filtration, washed with water, and dried to provide 1.54 g (36.7% yield) of 1-(2-chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
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reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
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[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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Quantity
4.4 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a suspension of O-methyl-N-(2-chloro-5-thiazolylmethyl)-N'-nitroisourea (87% purity, 47.2 g, 0.164 mol) in water (410 ml) was added 40% aqueous solution of methylamine (25.5 g, 0.328 mol, 2.0 equivalents) dropwise at 23° C. After 2 hours of stirring at room temperature, the mixture was allowed to stand under ice-cooling and then, 36% hydrochloric acid (14.3 mol, 0.168 mol) was added dropwise at 13-20° C. The resulting crystals were collected by filtration to provide 39.1 g (95.6% yield) of 1-(2-chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine.
Name
O-methyl-N-(2-chloro-5-thiazolylmethyl)-N'-nitroisourea
Quantity
47.2 g
Type
reactant
Reaction Step One
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Quantity
410 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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Quantity
25.5 g
Type
reactant
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Quantity
14.3 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of O-methyl-N-(2-chloro-5-thiazolylmethyl)-N'-nitroisourea (1.00 g, 4.00 mmol) in water (10 ml) was added 40% aqueous solution of methylamine (0.77 g; 9.92 mmol) dropwise. The mixture was stirred at room temperature for 14 hours and the resulting crystals were collected by filtration, washed with water (10 ml), and dried. As a result, 0.92 g (92.0% yield) of 1-(2-chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine was obtained.
Name
O-methyl-N-(2-chloro-5-thiazolylmethyl)-N'-nitroisourea
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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Quantity
0.77 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Name
Quantity
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reactant
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Name
Quantity
Extracted from reaction SMILES
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reactant
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Name
Quantity
Extracted from reaction SMILES
Type
reactant
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Name
CSC(=N[N+](=O)[O-])NCc1cnc(Cl)s1
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine
Reactant of Route 2
Reactant of Route 2
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine
Reactant of Route 3
Reactant of Route 3
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine
Reactant of Route 4
Reactant of Route 4
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine
Reactant of Route 5
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

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